molecular formula C10H16O3 B598752 Ethyl 1-oxaspiro[2.5]octane-6-carboxylate CAS No. 171361-65-2

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

Cat. No.: B598752
CAS No.: 171361-65-2
M. Wt: 184.235
InChI Key: GQJWTOYPOHWVKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxaspiro[2.5]octane-6-carboxylate typically involves the reaction of ethyl diazoacetate with cyclohexanone in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds via a cyclopropanation mechanism, followed by ring expansion to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for ethyl 1-oxaspiro[2 the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of ethyl 1-oxaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding pockets of proteins, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Biological Activity

Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (CAS: 171361-65-2) is a compound characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O3C_{10}H_{16}O_3, with a molecular weight of approximately 184.24 g/mol. The compound features an oxaspiro ring and a carboxylate functional group, contributing to its reactivity and biological interactions.

This compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. The spirocyclic structure allows it to fit into binding pockets of proteins, potentially acting as an inhibitor or activator depending on the target and nature of the interaction .

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, impacting biochemical processes within biological systems.
  • Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against resistant strains .
  • Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 6-oxaspiro[2.5]octane-1-carboxylateC₁₀H₁₆O₃Different position of carboxylate group
Ethyl 1-amino-spiro[2.5]octane-6-carboxylateC₁₀H₁₇N O₃Contains an amino group, altering reactivity
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylateC₁₂H₁₈O₅Different spirocyclic structure with additional functional groups

Study on Enzyme Inhibition

A recent study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound .

Antimicrobial Activity Assessment

In vitro tests demonstrated that this compound exhibited antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy .

Properties

IUPAC Name

ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-12-9(11)8-3-5-10(6-4-8)7-13-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJWTOYPOHWVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670607
Record name Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171361-65-2
Record name Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-oxaspiro[2.5]octane-6-carboxylate
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